molecular formula C8H7N3O B13939861 5-Methoxypyrido[2,3-d]pyridazine CAS No. 56525-92-9

5-Methoxypyrido[2,3-d]pyridazine

Cat. No.: B13939861
CAS No.: 56525-92-9
M. Wt: 161.16 g/mol
InChI Key: NJHURJLQAMUPST-UHFFFAOYSA-N
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Description

5-Methoxypyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a methoxy group attached to the pyridazine ring, which consists of two adjacent nitrogen atoms in a six-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 1,2,3-triazines with 1-propynylamines, leading to the formation of pyridazine derivatives under neutral conditions . This reaction is highly regioselective and offers good functional group compatibility, making it a preferred method for synthesizing pyridazine compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxypyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This mechanism is particularly relevant in its potential use as an antiplatelet agent. Additionally, the compound’s ability to interact with various enzymes and receptors contributes to its diverse pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Methoxypyrido[2,3-d]pyridazine

This compound stands out due to its methoxy group, which imparts unique chemical and biological properties. This functional group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

56525-92-9

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-methoxypyrido[2,3-d]pyridazine

InChI

InChI=1S/C8H7N3O/c1-12-8-6-3-2-4-9-7(6)5-10-11-8/h2-5H,1H3

InChI Key

NJHURJLQAMUPST-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=NC2=CN=N1

Origin of Product

United States

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